N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide
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Overview
Description
N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitrobenzyl group attached to the thiazole ring and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the thiazole derivative.
Formation of Benzamide: The final step involves the reaction of the thiazole derivative with benzoyl chloride in the presence of a base to form the benzamide moiety
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply .
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) for the reduction of the nitro group.
Substitution: Reagents such as halogenating agents and nucleophiles are used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis
Major Products
Reduction: The reduction of the nitro group yields the corresponding amino derivative.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Hydrolysis: Hydrolysis of the amide bond yields the corresponding carboxylic acid and amine
Scientific Research Applications
N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand the interactions between thiazole derivatives and biological systems
Mechanism of Action
The mechanism of action of N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thiazole ring can participate in binding interactions with enzymes and receptors, influencing their activity. The benzamide moiety can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-yl)benzamide: This compound has a trifluoromethyl group instead of a nitro group, which can influence its chemical properties and biological activity.
4-Nitro-N-(5-(3-nitrobenzyl)-1,3-thiazol-2-yl)benzamide:
Uniqueness
N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitrobenzyl and benzamide moieties allows for versatile interactions with various targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(13-6-2-1-3-7-13)19-17-18-11-15(24-17)10-12-5-4-8-14(9-12)20(22)23/h1-9,11H,10H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVAYAXCKZNKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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